N'-[(4-Methoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide
Description
N’-[(4-Methoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group and a benzodioxole ring, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C16H14N2O4 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H14N2O4/c1-20-13-5-2-11(3-6-13)9-17-18-16(19)12-4-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
VMXWXBQXFNBTQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-Methoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide typically involves the reaction of 4-methoxybenzaldehyde with 2H-1,3-benzodioxole-5-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid. The mixture is refluxed for several hours, followed by filtration and drying of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-Methoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[(4-Methoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals
Mechanism of Action
The mechanism of action of N’-[(4-Methoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it can act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
N(4),N(4′)-Bis[(E)-(4-methoxyphenyl)methylidene][1,1′-biphenyl]-4,4′-diamine: Shares a similar methoxyphenyl group but differs in its overall structure and applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and is used in different chemical reactions.
N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide: Another related compound with distinct structural features and uses.
Uniqueness
N’-[(4-Methoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
